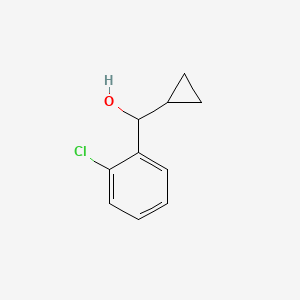

(2-Chlorophenyl)(cyclopropyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

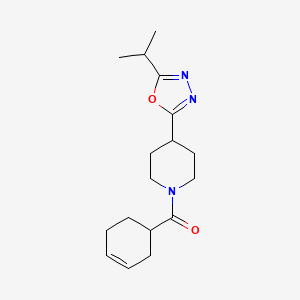

“(2-Chlorophenyl)(cyclopropyl)methanol” is a chemical compound with the molecular formula C10H11ClO . It has a molecular weight of 182.65 . The compound appears as a colorless to yellow liquid or solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11ClO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,12H,5-7H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a colorless to yellow liquid or solid . It has a molecular weight of 182.65 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Scientific Research Applications

Biocatalytic Synthesis in Microreaction Systems

- (Chen et al., 2021): Demonstrates the synthesis of similar compounds using recombinant E. coli in a water-cyclohexane system, achieving efficient synthesis with high yields and enantiomeric excess.

Antitubercular Activity

- (Bisht et al., 2010): Discusses the synthesis of cyclopropyl methanols and their evaluation against Mycobacterium tuberculosis, showing significant inhibitory concentrations.

Chemical Stability and Reactivity Studies

- (He, Almarsoon, & Bruice, 1992): Investigates the stability of carbinylcarbocation and nucleophilic attack in cyclopropyl methanols, contributing to the understanding of their chemical behavior.

Synthesis of Anti-mycobacterial Agents

- (Dwivedi et al., 2005): Reports on the synthesis of phenyl cyclopropyl methanones and their in vitro activities against M. tuberculosis, highlighting their potential as anti-mycobacterial agents.

Friedel-Crafts Acylation Reactions

- (Mahdi et al., 2011): Describes the preparation of cyclopropyl methanones via Friedel-Crafts acylation, showcasing a method for synthesizing related compounds.

Halocyclization Reactions

- (Mothe et al., 2011): Details the hydroxylation/halocyclization of cyclopropyl methanols, contributing to the knowledge of organic synthesis methods.

Production of Chiral Intermediates

- (Ni, Zhou, & Sun, 2012): Discusses the biotransformation of similar compounds to produce important chiral intermediates using microbial cells.

Synthesis and Anticancer/Antituberculosis Studies

- (Mallikarjuna, Padmashali, & Sandeep, 2014): Presents the synthesis of cyclopropyl methanone derivatives and their evaluation for anticancer and antituberculosis activities.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

(2-chlorophenyl)-cyclopropylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,10,12H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYTUOCVTSDNAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-chloro-3-{3-[(pyridin-4-yl)methoxy]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2567773.png)

![N-(3,4-dimethoxyphenethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2567775.png)

![Ethyl 2-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2567778.png)

![2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2567782.png)

![4-Azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2567783.png)

![5-{[4-(3-fluoropropoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2567785.png)

![3-[(4-Tert-butylphenyl)sulfonyl]-5-chloro[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2567788.png)

![2-(4-(tert-butyl)phenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2567790.png)